

Comparative Analysis of P18IN003 and Alternative σ1 Receptor Ligands

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Compound of Interest				
Compound Name:	P18IN003			
Cat. No.:	B1678136	Get Quote		

To contextualize the activity of **P18IN003**, its binding affinity is compared with other well-characterized $\sigma 1$ receptor ligands. **P18IN003** demonstrates high affinity and selectivity for the $\sigma 1$ receptor over the $\sigma 2$ receptor subtype.[3]

Compound	Туре	σ1 Receptor Ki (nM)	σ2 Receptor Ki (nM)	Selectivity (σ2/ σ1)
P18IN003 (SA4503)	Agonist	4.6	63.1	~14-fold
(+)-Pentazocine	Agonist	3.1	5,600	~1800-fold
Haloperidol	Antagonist	1.8	16.6	~9-fold
PRE-084	Agonist	2.2	15,000	~6800-fold

Note: Ki values are compiled from various sources and may differ based on experimental conditions. The data for SA4503 is from guinea pig brain homogenates.[3]

Orthogonal Methods for Mechanism of Action Confirmation

A combination of biophysical, cell-based, and functional assays is recommended to build a robust body of evidence for **P18IN003**'s mechanism of action.



Direct Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[4] It relies on the principle that a protein's thermal stability increases upon ligand binding.[4][5] This label-free approach provides direct evidence of **P18IN003** binding to the σ 1 receptor in a physiological environment.[6]

Target Binding Affinity and Selectivity: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for its target receptor.[1][7] By competing with a radiolabeled σ 1 receptor ligand, the binding affinity of **P18IN003** can be quantified. Performing this assay for both σ 1 and σ 2 receptors establishes the compound's selectivity profile.[3][7]

Functional Confirmation of Agonist Activity: BRET Assay for σ 1R-BiP Dissociation

The $\sigma 1$ receptor, under basal conditions, is associated with the Binding Immunoglobulin Protein (BiP).[1][8] Agonist binding is known to induce the dissociation of the $\sigma 1R$ -BiP complex.[9] A Bioluminescence Resonance Energy Transfer (BRET) assay can be designed to monitor this interaction, providing a functional readout of agonist activity.[9][10]

Experimental Protocols Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To demonstrate that **P18IN003** binds to and stabilizes the σ 1 receptor in intact cells.

Methodology:

• Cell Culture and Treatment: Culture cells expressing the σ1 receptor (e.g., HEK293 cells) to 80-90% confluency. Treat cells with varying concentrations of **P18IN003** or vehicle control for 1 hour.



- Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation, followed by a 3-minute cooling step at room temperature.
- Cell Lysis: Lyse the cells by freeze-thaw cycles.
- Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
- Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins.
 Quantify the amount of soluble σ1 receptor at each temperature and P18IN003 concentration using Western blotting or ELISA.
- Data Analysis: Plot the amount of soluble σ1 receptor as a function of temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of P18IN003 indicates target engagement. An isothermal dose-response curve can be generated by heating cells at a single temperature near the Tm and plotting the soluble σ1 receptor fraction against P18IN003 concentration.[11]

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of **P18IN003** for the σ 1 and σ 2 receptors.

Methodology:

- Membrane Preparation: Prepare membrane homogenates from tissues or cells with high $\sigma 1$ receptor expression (e.g., guinea pig liver).[1][12]
- Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective σ1 radioligand (e.g., [3H]-(+)-pentazocine) and a range of concentrations of P18IN003.[10]
- Determination of Non-specific Binding: In a parallel set of wells, add a high concentration of a known σ1 ligand (e.g., 10 μM haloperidol) to determine non-specific binding.[1]
- Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[1][12]
- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[13]



- Quantification: Measure the radioactivity retained on the filters using a scintillation counter. [13]
- Data Analysis: Calculate the specific binding at each P18IN003 concentration. Plot the
 percentage of specific binding against the log concentration of P18IN003 to determine the
 IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation. Repeat the
 experiment with a σ2-selective radioligand (e.g., [3H]-DTG) to determine the Ki for the σ2
 receptor.[7]

BRET Assay for σ1R-BiP Interaction Protocol

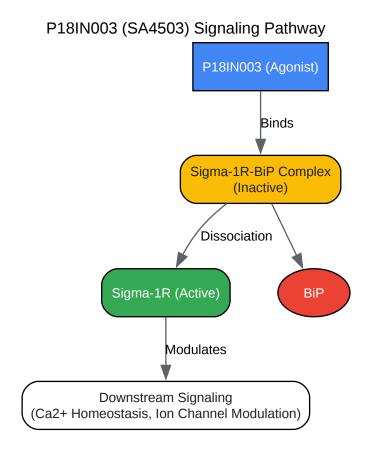
Objective: To functionally confirm the agonist activity of **P18IN003** by measuring the dissociation of the σ 1R-BiP complex.

Methodology:

- Construct Preparation: Generate expression vectors for the σ1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and BiP fused to a BRET acceptor (e.g., Venus, a YFP variant).
- Cell Transfection and Culture: Co-transfect HEK293 cells with the $\sigma1R$ -Rluc and BiP-Venus constructs.
- BRET Measurement: Plate the transfected cells in a 96-well plate. Add the Rluc substrate (e.g., coelenterazine h).
- Compound Treatment: Add varying concentrations of **P18IN003**, a known σ 1R antagonist (e.g., haloperidol), or vehicle control to the wells.
- Signal Detection: Measure the luminescence emitted by the donor (e.g., at 485 nm) and the acceptor (e.g., at 535 nm) using a BRET-compatible plate reader.
- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon addition of P18IN003 indicates a disruption of the σ1R-BiP interaction, consistent with agonist activity.[9]

Visualizations



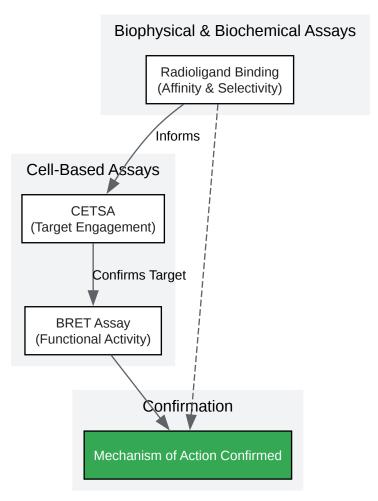


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Caption: **P18IN003** binds to the Sigma-1R-BiP complex, causing its dissociation and receptor activation.



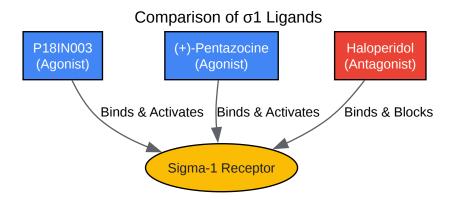
Orthogonal Methods Workflow



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Caption: Workflow for orthogonal validation of P18IN003's mechanism of action.





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Caption: Logical relationship between **P18IN003** and other key sigma-1 receptor ligands.

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